77 K Electron Mobility in InP Grown via Zone-Refined Me₃In·PEt₃ vs. Conventional TMIn and Other Adducts
Zone-refined Me₃In·PEt₃ produced InP epitaxial layers with a 77 K electron mobility of 80,000 cm²/V·s [1]. This value substantially exceeds the 55,000 cm²/V·s reported for InP grown from conventional TMIn (direct reaction with PH₃) [2], the 54,000 cm²/V·s achieved using the Me₃In·NMe₃ adduct [3], and the 24,000 cm²/V·s obtained with triethylindium (TEIn) in gas-source MBE [4]. The zone-refined Me₃In·PEt₃-derived GaInAs layers reached 100,000 cm²/V·s at 77 K, further confirming the precursor quality [1].
| Evidence Dimension | 77 K electron Hall mobility in undoped InP epitaxial layers |
|---|---|
| Target Compound Data | 80,000 cm²/V·s (InP); 100,000 cm²/V·s (GaInAs) |
| Comparator Or Baseline | Conventional TMIn + PH₃: 55,000 cm²/V·s; Me₃In·NMe₃ adduct: 54,000 cm²/V·s; TEIn: 24,000 cm²/V·s |
| Quantified Difference | Me₃In·PEt₃ yields ~45% higher InP mobility than conventional TMIn and ~230% higher than TEIn |
| Conditions | Atmospheric-pressure MOCVD; InP on InP substrate; Hall measurement at 77 K |
Why This Matters
Higher electron mobility directly correlates with lower background impurity incorporation, which is the procurement-critical metric of precursor purity and consistency.
- [1] F. Scholz et al. Me₃In preparation and zone refining of adducts for high quality InP and GaInAs MOVPE. J. Crystal Growth, 1988, 89(2-3), pp. 358–362. View Source
- [2] R. H. Moss, J. S. Evans. Metal organic vapour phase epitaxy of indium phosphide. J. Crystal Growth, 1983, 64(1), pp. 68–75. View Source
- [3] S. J. Bass, M. S. Skolnick, H. Chudzynska, L. Smith. MOCVD of indium phosphide and indium gallium arsenide using trimethylindium-trimethylamine adducts. J. Crystal Growth, 1983, 64(1), pp. 68–75. View Source
- [4] Gas Source MBE Growth of High-Quality InP Using Triethylindium and Phosphine. Jpn. J. Appl. Phys., 1987. 77 K mobility: 24,000 cm²/V·s. View Source
